Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

描述

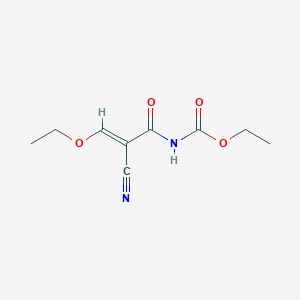

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is an organic compound with the molecular formula C9H12N2O4 It is known for its unique structural features, including a cyano group, an ethoxy group, and a carbamate moiety

准备方法

Synthetic Routes and Reaction Conditions: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate can be synthesized through a highly stereoselective reaction involving ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate in the presence of acetic anhydride. The reaction typically occurs under reflux conditions in chloroform for about two hours, yielding the E-isomer of the compound in approximately 75% yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification processes to meet industrial demands.

化学反应分析

Types of Reactions: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The cyano and ethoxy groups can participate in nucleophilic substitution reactions under suitable conditions.

Common Reagents and Conditions:

Isomerization: Ultraviolet light for Z to E isomerization and heat for the reverse process.

Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products:

Isomerization: The major products are the E and Z isomers of this compound.

Substitution: Depending on the nucleophile, products can include substituted carbamates or cyano derivatives.

科学研究应用

Chemical Synthesis

The compound can be synthesized through a highly stereoselective reaction involving ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate in the presence of acetic anhydride. This reaction typically occurs under reflux conditions in chloroform for about two hours, yielding the E-isomer in approximately 75% yield.

Chemistry

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate serves as an important intermediate in the synthesis of complex organic molecules, including potential pharmaceutical agents. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Key Reactions:

- Isomerization: The compound can undergo Z-E isomerization driven by ultraviolet light, with spontaneous reverse isomerization occurring under thermal conditions.

- Substitution Reactions: The cyano and ethoxy groups can participate in nucleophilic substitution reactions under suitable conditions.

Biology

Research into the biological activities of derivatives of this compound has shown potential antitumor properties. Studies are ongoing to explore its derivatives as candidates for anticancer therapies.

Case Study:

A study demonstrated that certain derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further drug development .

Medicine

In medicinal chemistry, this compound is being investigated as a precursor for synthesizing therapeutic agents. Its ability to undergo isomerization may allow for the development of drugs with enhanced efficacy and specificity.

Potential Therapeutic Applications:

- Antitumor agents

- Anti-inflammatory compounds

Industry

This compound has applications in developing materials with specific optical properties. It is particularly noted for its use in:

- Optical Data Storage Devices: Its ability to undergo reversible isomerization makes it suitable for use in erasable optical recording supports.

- Molecular Switches: The unique properties of this compound allow it to function as a molecular switch in various applications, including data storage systems and image processing devices .

作用机制

The mechanism of action of ethyl (2-cyano-3-ethoxyacryloyl)carbamate involves its ability to undergo isomerization and substitution reactions. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The ethoxy and carbamate groups provide sites for further chemical modifications, enabling the compound to interact with various molecular targets and pathways.

相似化合物的比较

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate can be compared with other push-pull olefins, such as:

Ethyl (2-cyanoacetyl)carbamate: A precursor in the synthesis of this compound.

Ethyl acetoacetate derivatives: These compounds also undergo Z-E isomerization but exhibit different equilibrium behaviors compared to this compound.

生物活性

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS No. 1187-34-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyano group and an ethoxyacryloyl moiety. Its molecular formula is , and it has a molecular weight of 196.20 g/mol. The compound is classified as an irritant and should be handled with care in laboratory settings .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in cancer progression and inflammation pathways. Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.

1. Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- Cytotoxicity Assays : In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). The IC50 values observed were in the micromolar range, indicating potent activity .

- Mechanistic Studies : Research indicates that this compound may induce apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased mitochondrial membrane permeability and subsequent cell death .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In various assays, it demonstrated the ability to scavenge free radicals, suggesting that it could be beneficial in reducing oxidative stress-related damage in cells .

3. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation markers in preclinical models. This effect may be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HepG2 | 10 | Apoptosis induction via caspase activation |

| PC12 | 15 | Modulation of Bcl-2 family proteins | |

| Antioxidant | DPPH Scavenging Assay | 25 | Free radical scavenging |

| Anti-inflammatory | LPS-stimulated macrophages | N/A | Inhibition of TNF-alpha production |

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against a panel of cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards HepG2 cells with an IC50 value of 10 µM. Mechanistic investigations revealed that the compound triggered apoptosis through mitochondrial pathways.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical levels, supporting its potential use as an antioxidant agent in therapeutic applications.

属性

IUPAC Name |

ethyl N-[(E)-2-cyano-3-ethoxyprop-2-enoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZGHWBZWCEXEJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C#N)/C(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801184148 | |

| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801184148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869116-51-8, 1187-34-4 | |

| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869116-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1187-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801184148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: Why is the synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate highly stereoselective towards the E isomer?

A1: The reaction of Ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride predominantly yields the E isomer of this compound (E-2). This high stereoselectivity is attributed to two main factors []:

Q2: What is unique about the isomerization behavior of this compound?

A2: this compound (E-2) exhibits unusual irreversible thermal isomerization to its Z isomer (Z-2) []. While UV irradiation at 254 nm can convert 40% of E-2 to Z-2, the Z-2 isomer spontaneously and entirely reverts back to E-2 without external stimuli []. This process is characterized by a negative entropy of activation, suggesting a more charge-separated transition state compared to the ground state []. The low rotational barrier and significant chemical shift difference (∆δC=C = 85.83 ppm) between the two sp2-hybridized carbons of the C=C bond further classify this compound as a "push-pull" olefin [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。